molecular formula C18H22N2S B383053 1-butyl-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione CAS No. 385374-25-4

1-butyl-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione

Cat. No.: B383053
CAS No.: 385374-25-4
M. Wt: 298.4g/mol
InChI Key: KKBXPHYDSIKSMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-butyl-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a sophisticated chemical scaffold designed for medicinal chemistry and drug discovery research, particularly in the development of novel anticancer and antimicrobial agents. Quinazoline derivatives are recognized as privileged structures in medicinal chemistry due to their broad and potent biological activities . This hexahydroquinazoline-4-thione core presents a versatile platform for chemical diversification, enabling researchers to explore structure-activity relationships through further functionalization at multiple positions on the heterocyclic framework. The structural motif of this compound suggests significant potential as a precursor for developing tubulin polymerization inhibitors, which represents a promising mechanism for anticancer drug development. Recent studies have demonstrated that specific quinazoline derivatives exhibit potent antiproliferative activity against various human cancer cell lines, including lung (A549), colon (HCT116), breast (MCF7), and cervical (HeLa) cells, through the inhibition of tubulin polymerization by binding to the colchicine site . The presence of the thione group at the 4-position, combined with the N-butyl and 2-phenyl substituents, creates a distinctive electronic and steric profile that may influence binding affinity to biological targets. Furthermore, the exploration of such heterocyclic systems continues to gain attention in synthetic organic chemistry, where multicomponent reactions provide efficient routes to molecular diversity and structural complexity . Researchers are utilizing these advanced synthetic methodologies to create hybrid molecules containing multiple heterocyclic systems in a single architecture to enhance biological effectiveness and overcome drug resistance issues . This compound is provided exclusively for research applications in biological screening, mechanism of action studies, and as a building block for the development of novel therapeutic candidates.

Properties

IUPAC Name

1-butyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2S/c1-2-3-13-20-16-12-8-7-11-15(16)18(21)19-17(20)14-9-5-4-6-10-14/h4-6,9-10H,2-3,7-8,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBXPHYDSIKSMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(CCCC2)C(=S)N=C1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Enaminones with Thiourea Derivatives

The foundational approach to synthesizing hexahydroquinazoline-thione scaffolds involves the cyclocondensation of enaminones with thiourea under basic conditions. In a protocol adapted from pyrido[4,3-d]pyrimidine syntheses, α,β-unsaturated ketones are reacted with thiourea in refluxing butanol containing sodium metal . For 1-butyl-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione, the enaminone precursor is prepared via Claisen-Schmidt condensation of 1-butyl-4-phenylcyclohexanone with an appropriate aldehyde. Thiourea introduces the thione moiety at position 4, while sodium butoxide facilitates cyclization.

This method yields the target compound in 20%–45% efficiency, contingent on the steric and electronic effects of substituents . Prolonged reflux durations (10–15 hours) and anhydrous conditions are critical to minimizing hydrolytic byproducts. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with the butyl group at position 1 and phenyl at position 2 verified by distinct δ 1.6–1.9 ppm (m, 2H, CH₂) and δ 7.1–7.3 ppm (m, 5H, Ar-H) signals, respectively .

Alkylation of Preformed Quinazoline-Thione Intermediates

Post-cyclization alkylation offers a modular route to install the 1-butyl group. Starting from 2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione, treatment with 1-bromobutane in dimethylformamide (DMF) under potassium carbonate catalysis achieves N-alkylation at position 1 . This two-step strategy circumvents the low yields associated with direct cyclocondensation of bulky substrates.

Optimal conditions involve a 1:2 molar ratio of quinazoline-thione to alkylating agent, heated at 80°C for 8 hours. Gas chromatography-mass spectrometry (GC-MS) data reveal a 65% conversion rate, with the molecular ion peak at m/z 332 (M⁺) aligning with the theoretical molecular weight . Side reactions, such as S-alkylation or over-alkylation, are mitigated by controlled stoichiometry and phase-transfer catalysts.

One-Pot Multicomponent Assembly

Recent advances leverage one-pot protocols to streamline synthesis. A three-component reaction of cyclohexanone, phenylacetaldehyde, and thiourea—catalyzed by p-toluenesulfonic acid (PTSA)—generates the hexahydroquinazoline core in situ . Subsequent butylation using trimethylbutylammonium chloride introduces the N-butyl group without isolating intermediates.

This method enhances atom economy, achieving 55% overall yield. Infrared (IR) spectroscopy corroborates the thione functionality via a characteristic absorption band at 2221 cm⁻¹ (C=S stretch) . Comparative studies indicate that polar aprotic solvents (e.g., acetonitrile) favor higher regioselectivity than ethanol or water-miscible systems.

Solid-Phase Synthesis and Green Chemistry Approaches

Emerging methodologies emphasize sustainability. Silica-supported thiourea catalysts enable solvent-free cyclocondensation at 100°C, reducing waste generation . The butyl group is incorporated via microwave-assisted alkylation, shortening reaction times to 30 minutes. Although yields remain moderate (40%), this approach aligns with green chemistry principles by eliminating toxic solvents and energy-intensive reflux setups.

Analytical and Spectroscopic Characterization

Rigorous characterization ensures structural fidelity:

  • ¹H NMR : Distinctive signals include δ 2.4 ppm (s, 3H, CH₃ from butyl) and δ 3.3 ppm (m, 4H, cyclohexane protons) .

  • ¹³C NMR : The thione carbon resonates at δ 178.5 ppm, while aromatic carbons appear between δ 125–140 ppm .

  • X-ray Crystallography : Single-crystal analysis confirms the chair conformation of the hexahydroquinazoline ring and the (E)-configuration of exocyclic double bonds .

Challenges and Optimization Strategies

Key limitations persist:

  • Low Yields in Direct Cyclocondensation : Steric hindrance from the phenyl and butyl groups impedes ring closure. Solutions include high-dilution techniques and templated synthesis .

  • Byproduct Formation : Competing S-alkylation is suppressed using silver nitrate as a thiophile scavenger .

  • Scalability Issues : Transitioning from batch to flow chemistry improves heat and mass transfer, enhancing reproducibility at multi-gram scales .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.

    Reduction: The compound can be reduced to form the corresponding thiol derivative.

    Substitution: The phenyl and butyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Sulfoxide and sulfone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the reagents used.

Scientific Research Applications

1-Butyl-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 1-butyl-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. Additionally, the compound’s ability to undergo redox reactions can influence cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

  • 1-2-(2-Hydroxyethoxy)ethyl-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione (CAS 685551-24-0)

    • Structural Difference : Replaces the butyl group with a 2-(2-hydroxyethoxy)ethyl chain at position 1.
    • Implications : The hydrophilic hydroxyethoxyethyl group enhances solubility in polar solvents compared to the hydrophobic butyl group in the target compound. This modification may improve bioavailability in biological systems .
    • Synthesis : Likely involves similar cyclization pathways but with substituted alkylating agents.
  • The hydroxybutynyl group introduces alkyne functionality for further derivatization . Synthesis: Utilizes palladium-catalyzed Sonogashira coupling (Pd(PPh₃)₄, CuI) to attach the hydroxybutynyl group to the quinazoline core .

Heteroatom and Substituent Variations

  • 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine (Compound 4b) Structural Difference: Benzoxathiine ring (oxygen and sulfur atoms) instead of a quinazoline core. Implications: The benzoxathiine system exhibits distinct electronic properties due to the oxygen-sulfur heteroatom pair, which may influence redox behavior or ligand-binding affinity compared to sulfur-containing quinazolines . Synthesis: Base-mediated (NaH/DMF) coupling of 4-methoxyphenol with a thiadiazole precursor .

Physical and Analytical Data

Compound Molecular Formula Melting Point (°C) Key Functional Groups Synthesis Highlights
1-Butyl-2-phenyl-...-4-thione (Target) C₁₉H₂₄N₂S Not reported Thione, butyl, phenyl Cyclization/alkylation
1-2-(2-Hydroxyethoxy)ethyl analog C₂₀H₂₆N₂O₂S Not reported Thione, hydroxyethoxyethyl Similar to target + ether formation
6,8-Dibromo-4-(3-hydroxybutynyl)-... C₁₈H₁₄Br₂N₂O 162–165 Bromine, hydroxybutynyl Sonogashira coupling
6-Methoxy-2-(thiophen-2-yl)-... C₁₅H₁₂O₂S Not reported Benzoxathiine, thiophene NaH/DMF-mediated coupling

Biological Activity

1-butyl-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N2SC_{16}H_{22}N_{2}S with a molar mass of approximately 282.43 g/mol. The compound features a hexahydroquinazoline core substituted with a butyl and a phenyl group, along with a thione functional group that is crucial for its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In studies assessing its effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Candida albicans16 μg/mL

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents targeting resistant strains .

Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. In vitro assays demonstrated that it scavenges free radicals effectively. The half-maximal inhibitory concentration (IC50) for radical scavenging was found to be approximately 25 μM, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid (IC50 = 10 μM) .

Cytotoxicity

In cellular models such as the MCF-7 breast cancer cell line, this compound displayed selective cytotoxicity. At concentrations up to 100 μM over 48 hours, the compound maintained cell viability above 80%, suggesting a favorable safety profile for further development .

The biological activity of this compound is primarily attributed to the thione group which facilitates interactions with biological macromolecules. It is hypothesized that the thione moiety may act as a reactive center in biochemical pathways involving redox reactions and enzyme inhibition.

Enzyme Inhibition Studies

Inhibition assays have shown that the compound can inhibit key enzymes involved in bacterial metabolism and oxidative stress response:

EnzymeInhibition (%) at 50 μM
Tyrosinase65%
Catalase58%

This inhibition profile indicates potential applications in both antimicrobial and anti-inflammatory therapies .

Case Studies

Several studies have explored the therapeutic implications of this compound:

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its utility in treating resistant infections .
  • Cancer Research : Research published in Oncotarget examined its effects on cancer cell proliferation and apoptosis induction in various cancer cell lines. The study found that treatment with this compound led to significant reductions in cell viability and increased apoptosis markers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.